molecular formula C12H9N3O2 B1332437 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE CAS No. 337502-10-0

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE

Cat. No.: B1332437
CAS No.: 337502-10-0
M. Wt: 227.22 g/mol
InChI Key: GFVJJNIIMSPNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

4-[5-(2-Furyl)-1,3,4-Oxadiazol-2-Yl]Aniline is systematically identified by its IUPAC name, which reflects its hierarchical structure:

  • Core : 1,3,4-Oxadiazole ring (a five-membered heterocyclic system with two nitrogen atoms and one oxygen atom).
  • Substituents :
    • Position 5 : A furan-2-yl group (a five-membered aromatic ring containing one oxygen atom).
    • Position 2 : An aniline moiety (a benzene ring with an amino group at the para position).

The molecular formula is C₁₂H₉N₃O₂ , and the CAS number is 337502-10-0 . The compound belongs to the class of oxadiazole derivatives, which are widely studied for their pharmacological and synthetic versatility.

X-Ray Crystallographic Analysis

Crystallographic data for this compound reveal critical insights into its molecular geometry:

Parameter Value Source
Dihedral Angle Oxadiazole-furan: 5.7° (major disorder component)
Dihedral Angle Oxadiazole-phenyl: 3.34°
Furan Ring Disorder Occupancies: 0.76 (major), 0.24 (minor)
C–N Bond Lengths N1–C5: 1.290(4) Å, N2–C6: 1.302(4) Å

The oxadiazole ring exhibits delocalization, with bond lengths intermediate between single and double bonds. Intermolecular N–H···N hydrogen bonds form inversion dimers (R₂²(8) motifs), while π–π stacking interactions stabilize the crystal lattice.

Spectroscopic Characterization

¹H and ¹³C NMR Analysis

Spectroscopic data confirm the structural integrity of the compound:

Proton Environment δ (ppm) [¹H NMR] Carbon Environment δ (ppm) [¹³C NMR]
Aromatic (Aniline) 6.64–6.65 (d, J=6.24 Hz) C3 (Aniline) 113.6–117.9
Furan Protons 7.52–7.63 (m) C10 (Furan) 103.5–113.6
NH₂ (Aniline) 4.22 (br s) C11 (Oxadiazole) 157.2–158.9
Oxadiazole Ring 7.84–7.85 (d, J=7.68 Hz) C12 (Oxadiazole) 166.1–167.1

Data from .

FT-IR and Mass Spectrometry
Technique Key Peaks/Features Source
FT-IR 3270 cm⁻¹ (NH₂ stretch), 1704 cm⁻¹ (C=O), 1079 cm⁻¹ (C–O–C)
Mass Spectrometry m/z 227 [M + 1] (molecular ion)

Computational Molecular Modeling

DFT Calculations and HOMO-LUMO Analysis

Density Functional Theory (DFT) studies using the B3LYP/6-311++G(d,p) method provide insights into electronic structure:

Parameter Value Source
HOMO Energy -5.31 eV
LUMO Energy -1.89 eV
HOMO-LUMO Gap 3.42 eV
Global Hardness (η) 2.24 eV
Electrophilicity Index (ω) 4.19 eV

The nitrogen atom on the oxadiazole ring is identified as the primary site for electrophilic attack, as indicated by molecular electrostatic potential (MEP) surface analysis.

Reactivity and Stability
  • Kinetic Stability : High chemical hardness (η = 2.24 eV) and low softness (S = 0.446 eV) suggest resistance to nucleophilic/electrophilic degradation.
  • Dipole Moment : Calculated as 3.35 Debye , indicating moderate polarity.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJJNIIMSPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353415
Record name 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337502-10-0
Record name 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Hydrazide Intermediate

The initial step involves synthesizing 2-furoyl hydrazide by reacting 2-furoic acid esters with hydrazine hydrate under reflux conditions. This intermediate is crucial as it provides the hydrazide functionality necessary for cyclization.

Cyclization to 1,3,4-Oxadiazole

The hydrazide intermediate undergoes cyclization with para-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent. The reaction is typically conducted at low temperature (0 °C) initially, followed by heating at around 80 °C for several hours (e.g., 4 hours) to promote ring closure forming the oxadiazole ring.

  • The reaction mixture is then quenched with crushed ice and basified with sodium bicarbonate to precipitate the product.
  • The crude product is filtered, washed, and recrystallized from ethanol to yield the pure this compound as a yellow solid with yields reported up to 85%.

This method is adapted from analogous syntheses of naphthofuran-substituted oxadiazoles and is applicable to the 2-furyl derivative with minor modifications.

Coupling Reactions for Functionalization

The amino group on the aniline moiety allows further functionalization via amide bond formation with various carboxylic acids using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA).

  • The reaction is typically performed in dichloromethane (DCM) at room temperature for 3–5 hours.
  • The choice of solvent and base is critical; DCM and DIPEA provide optimal conversion rates.
  • After reaction completion, the mixture is extracted, dried, and purified by column chromatography to isolate the desired amide derivatives.

This step is important for generating a series of substituted oxadiazole derivatives for further study.

Alternative Cyclization Methods

Other reported methods for synthesizing 1,3,4-oxadiazoles include:

  • Intramolecular aza-Wittig reactions of iminophosphorane intermediates under neutral conditions at room temperature, yielding disubstituted oxadiazoles in excellent yields.
  • Cyclodehydration of 1,2-diacylhydrazines using reagents like XtalFluor-E with acetic acid additives to improve yields.
  • Oxidative cyclization of semicarbazones with bromine in acetic acid, applicable to aromatic aldehyde derivatives, which can be adapted for furan derivatives.

These methods offer alternative routes that may be optimized depending on available starting materials and desired substituents.

A summary of key reaction parameters influencing the synthesis is presented in the table below:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazide formation 2-Furoic acid ester + hydrazine hydrate Reflux (~80-100 °C) Several hours High Standard hydrazide synthesis
Cyclization to oxadiazole Hydrazide + PABA + POCl3 0 °C initial, then 80 °C 4 hours ~85 Quench with ice, basify with NaHCO3
Amide coupling (functionalization) Oxadiazole amine + carboxylic acid + HATU + DIPEA in DCM Room temperature 3–5 hours 80–86 DCM and DIPEA essential for good conversion
Alternative cyclization Iminophosphorane intermediates, XtalFluor-E Room temperature Variable Excellent Neutral conditions, acetic acid additive

Analytical Data Supporting Preparation

  • Melting Points: Typically in the range of 143–145 °C for the oxadiazole intermediate.
  • Infrared Spectroscopy (IR): Characteristic peaks include NH2 stretching (~3270 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-O-C vibrations (~1230–1240 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons in the 6.5–8.5 ppm range, with broad singlets for NH2 protons around 4.2 ppm.
  • Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 227 for this compound).

These data confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Nitroaniline and halogenated aniline derivatives.

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of the furan group in 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE enhances its pharmacological profile.

Antimicrobial Activity

  • Antibacterial Effects:
    • Several studies have demonstrated that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown moderate to strong activity against Staphylococcus aureus and Escherichia coli .
    • A study highlighted that certain oxadiazole derivatives exhibited MIC values as low as 8 µg/mL against resistant strains of bacteria .
  • Antifungal Activity:
    • Compounds with the oxadiazole structure have also been evaluated for antifungal activity. Some derivatives demonstrated effectiveness against Candida species, indicating potential for treating fungal infections .

Anticancer Properties

Research has revealed that this compound and its derivatives may inhibit cancer cell growth. For example:

  • Inhibition of Cancer Cell Lines: Studies show that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic and melanoma cells. In vitro studies indicated growth inhibition rates exceeding 80% at specific concentrations .
  • Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

Case Study 1: Antimicrobial Screening

In a study evaluating various oxadiazole derivatives for antimicrobial activity:

  • Objective: To assess the efficacy against multiple bacterial strains.
  • Methodology: Disk diffusion method was employed on agar plates.
  • Results: Compounds exhibited varying degrees of inhibition zones, with some achieving notable effectiveness against resistant strains.

Case Study 2: Anticancer Evaluation

A comprehensive evaluation focused on the anticancer properties of oxadiazole derivatives:

  • Objective: To determine IC50 values against specific cancer cell lines.
  • Results: Several compounds demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]aniline 2-Furyl C₁₂H₁₀N₃O₂ 228.23 Electron-rich furan, moderate polarity
4-[5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl]aniline 4-CF₃-phenyl C₁₅H₁₀F₃N₃O 305.26 Strongly electron-withdrawing CF₃ group, enhanced lipophilicity
4-[5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl]aniline Methylsulfonyl (SO₂CH₃) C₉H₉N₃O₃S 239.25 Polar sulfonyl group, high solubility in polar solvents
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline N/A (oxazole ring) C₉H₁₀N₂O 162.19 Saturated oxazole ring, reduced planarity

Key Observations :

  • Electronic Effects : The 2-furyl group in the target compound provides resonance stabilization and moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl and sulfonyl groups in analogs .
  • Polarity and Solubility : The methylsulfonyl analog exhibits higher polarity due to the SO₂ group, favoring aqueous solubility, whereas the trifluoromethylphenyl derivative is more lipophilic .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., 2-Furyl) : Enhance interactions with hydrophobic pockets in bacterial enzymes .
  • Electron-Withdrawing Groups (e.g., CF₃, SO₂CH₃) : Improve oxidative stability and modulate selectivity for human targets like kinases or cyclooxygenases .

Biological Activity

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE is a heterocyclic compound that combines a furan ring and an oxadiazole moiety linked to an aniline structure. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₁₂H₉N₃O₂
  • Molecular Weight : 227.22 g/mol
  • Density : 1.303 g/cm³
  • Boiling Point : 428.8 °C
  • Flash Point : 213.1 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:

  • Gram-positive bacteria :
    • Staphylococcus aureus: MIC 5.64 to 77.38 µM
    • Bacillus subtilis: MIC 4.69 to 22.9 µM
  • Gram-negative bacteria :
    • Escherichia coli: MIC 2.33 to 156.47 µM
    • Pseudomonas aeruginosa: MIC 13.40 to 137.43 µM

2. Antifungal Activity

The compound also shows antifungal effects, particularly against:

  • Candida albicans: MIC values ranging from 16.69 to 78.23 µM.
  • Fusarium oxysporum: MIC values between 56.74 and 222.31 µM.

3. Anticancer Potential

This compound has been investigated for its anticancer properties due to its ability to inhibit enzymes associated with cancer cell proliferation:

  • The compound interacts with specific enzymes and cellular pathways that are critical in cancer development.
  • Studies suggest that it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin synthesis and can affect tumor progression.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing their normal function.
  • Membrane Interaction : It can affect cellular membranes' integrity and functionality, disrupting cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study examining various synthesized monomeric alkaloids found that compounds similar to this compound demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another research focused on the synthesis of oxadiazole derivatives indicated that compounds containing oxadiazole rings showed promising results in inhibiting cancer cell lines through specific enzyme interactions .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl ring significantly influence the compound's cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
5-Furan-2-yl [1,3,4]oxadiazole-2-thiolContains thiol groupModerate antimicrobial activity
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiolTriazole derivativeAntifungal properties
2-(1,2,4-Oxadiazol-5-yl)anilinesOxadiazole derivativeAnticancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]aniline, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors or condensation reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, analogous oxadiazole derivatives are synthesized by reacting hydrazide intermediates with furan-containing aldehydes under reflux conditions. Post-synthesis, structural confirmation requires spectral techniques:

  • ¹H/¹³C NMR to verify proton/carbon environments, particularly the furyl and oxadiazole moieties.
  • FT-IR to confirm the presence of C=N (1600–1650 cm⁻¹) and C-O-C (oxadiazole ring) stretching vibrations.
  • Mass spectrometry (MS) for molecular ion peak validation .

Q. How can researchers evaluate the antibacterial activity of this compound, and what are standard protocols for such assessments?

  • Methodological Answer : Antibacterial evaluation follows standardized protocols like the agar well diffusion or broth microdilution method. For example:

  • Prepare bacterial suspensions (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard.
  • Test compound solutions in DMSO (≤1% v/v) at varying concentrations (e.g., 50–200 µg/mL).
  • Measure zones of inhibition (agar diffusion) or determine minimum inhibitory concentrations (MICs) via optical density (OD600) in broth assays.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound be systematically analyzed and resolved?

  • Methodological Answer : Contradictions may arise from variability in experimental conditions or biological models. To address this:

  • Replicate studies under standardized conditions (pH, temperature, solvent consistency).
  • Conduct dose-response curves to identify non-linear effects or threshold concentrations.
  • Use theoretical frameworks (e.g., structure-activity relationship models) to predict bioactivity trends and reconcile discrepancies.
  • Perform meta-analyses of published data to identify confounding variables (e.g., bacterial strain differences) .

Q. What methodological considerations are essential when designing long-term environmental fate studies for this compound?

  • Methodological Answer : Environmental fate studies require a multi-phase approach:

  • Phase 1 (Lab-scale) : Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines.
  • Phase 2 (Microcosm) : Simulate biodegradation in soil/water systems under controlled conditions (e.g., aerobic/anaerobic).
  • Phase 3 (Field Monitoring) : Track compound persistence and transformation products using LC-MS/MS.
  • Ecotoxicity Assessment : Use model organisms (e.g., Daphnia magna, Danio rerio) to evaluate chronic toxicity (LC50/EC50) .

Q. How can researchers integrate computational modeling to predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., bacterial DNA gyrase) based on crystal structures (PDB ID: 1KZN).
  • DFT calculations : Optimize the compound’s geometry (Gaussian 09) and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • QSAR models : Train models using datasets of oxadiazole derivatives to correlate structural descriptors (e.g., polar surface area) with bioactivity .

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green chemistry principles : Replace POCl₃ with safer cyclizing agents (e.g., ionic liquids) or use microwave-assisted synthesis to reduce reaction time.
  • Process optimization : Employ design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
  • Byproduct analysis : Use HPLC-PDA to monitor reaction progress and identify impurities for column chromatography purification .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions (e.g., QSAR) and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-examine descriptor selection in QSAR models; incorporate 3D descriptors (e.g., molecular docking scores) for better alignment.
  • Validate experimental protocols for false positives/negatives (e.g., confirm compound stability in assay media via LC-MS).
  • Cross-reference with bioisosteric analogs to identify structural motifs that may enhance or inhibit activity .

Q. What role does the furyl-oxadiazole scaffold play in modulating the compound’s pharmacokinetic properties, and how can this be methodologically explored?

  • Methodological Answer :

  • In vitro ADME assays : Assess metabolic stability (human liver microsomes), plasma protein binding (ultrafiltration), and permeability (Caco-2 monolayers).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing furyl with thiophene) to isolate scaffold-specific effects.
  • Computational ADMET prediction : Tools like SwissADME or ADMETlab2.0 can forecast bioavailability and toxicity profiles .

Tables for Key Data

Property Method/Technique Typical Results Reference
Synthetic Yield Microwave-assisted synthesis65–78% (vs. 50% conventional)
Antibacterial MIC Broth microdilution32 µg/mL (S. aureus ATCC 25923)
logP (Octanol-Water) Shake-flask method2.1 ± 0.3
HOMO Energy (DFT) Gaussian 09/B3LYP/6-31G(d)-6.2 eV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.